molecular formula C14H19NO3 B1278878 Boc-(R)-3-Amino-3-phenylpropanal CAS No. 212560-65-1

Boc-(R)-3-Amino-3-phenylpropanal

Cat. No.: B1278878
CAS No.: 212560-65-1
M. Wt: 249.3 g/mol
InChI Key: ZGPCDZZHEWGTEU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-Amino-3-phenylpropanal is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 3-phenylpropanal backbone The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

Boc-®-3-Amino-3-phenylpropanal is a Boc-protected amino compound . The primary targets of this compound are amino groups in various biomolecules, including proteins and peptides . These amino groups play crucial roles in the structure and function of these biomolecules, influencing their stability, activity, and interactions with other molecules .

Mode of Action

The compound acts by protecting these amino groups through a process known as Boc protection . This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The resulting Boc-protected amines and amino acids are stable towards most nucleophiles and bases . This protection strategy allows for selective reactions to be carried out on other parts of the molecule without affecting the protected amino group .

Biochemical Pathways

The Boc protection and deprotection processes are part of broader biochemical pathways involved in the synthesis of complex polyfunctional molecules . These pathways are crucial in organic synthesis and peptide chemistry, where protection of amino groups is often required . The Boc group can be selectively cleaved under acidic conditions, allowing for further reactions to occur at the previously protected site .

Pharmacokinetics

The boc protection strategy is known to enhance the stability of amino compounds, potentially influencing their bioavailability

Result of Action

The primary result of the action of Boc-®-3-Amino-3-phenylpropanal is the protection of amino groups in biomolecules. This protection enhances the stability of these molecules and allows for selective reactions to be carried out on other parts of the molecule . In the context of peptide synthesis, this can facilitate the creation of complex peptides with specific structures and functions .

Action Environment

The action of Boc-®-3-Amino-3-phenylpropanal can be influenced by various environmental factors. For example, the Boc protection process is conducted under either aqueous or anhydrous conditions, and the choice of conditions can influence the efficiency of the reaction . Additionally, the Boc group is stable towards most nucleophiles and bases, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability of the Boc-protected compound .

Biochemical Analysis

Biochemical Properties

Boc-®-3-Amino-3-phenylpropanal plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including proteases and peptidases, which can cleave the Boc group under specific conditions. The interactions between Boc-®-3-Amino-3-phenylpropanal and these enzymes are crucial for its role in biochemical synthesis and modification processes .

Cellular Effects

Boc-®-3-Amino-3-phenylpropanal influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc group can affect the compound’s ability to interact with cellular proteins and enzymes, potentially altering their activity. For example, Boc-®-3-Amino-3-phenylpropanal may inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity within the cell .

Molecular Mechanism

The molecular mechanism of Boc-®-3-Amino-3-phenylpropanal involves its interactions with biomolecules at the molecular level. The Boc group can be cleaved by specific enzymes, releasing the active amino group, which can then participate in various biochemical reactions. This process may involve enzyme inhibition or activation, binding interactions with proteins, and changes in gene expression. The precise mechanism of action depends on the specific enzymes and proteins involved in the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-®-3-Amino-3-phenylpropanal can change over time due to factors such as stability and degradation. The Boc group provides stability to the compound, but it can be cleaved under acidic conditions, leading to the release of the active amino group. Long-term studies have shown that Boc-®-3-Amino-3-phenylpropanal can have lasting effects on cellular function, depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of Boc-®-3-Amino-3-phenylpropanal vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental studies .

Metabolic Pathways

Boc-®-3-Amino-3-phenylpropanal is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The Boc group can be cleaved by specific enzymes, allowing the active amino group to participate in metabolic reactions. This process can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of Boc-®-3-Amino-3-phenylpropanal within cells and tissues are influenced by its interactions with transporters and binding proteins. The Boc group can affect the compound’s localization and accumulation within specific cellular compartments, impacting its overall activity and function .

Subcellular Localization

Boc-®-3-Amino-3-phenylpropanal is localized within specific subcellular compartments, where it can exert its effects on cellular function. The presence of targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-phenylpropanal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

    Protection of the Amino Group: The amino group of 3-amino-3-phenylpropanal is reacted with di-tert-butyl dicarbonate in the presence of a base to form Boc-®-3-Amino-3-phenylpropanal.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-phenylpropanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-phenylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Boc-®-3-Amino-3-phenylpropanoic acid

    Reduction: Boc-®-3-Amino-3-phenylpropanol

    Deprotection: ®-3-Amino-3-phenylpropanal

Scientific Research Applications

Boc-®-3-Amino-3-phenylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-Amino-3-phenylpropanoic acid
  • Boc-®-3-Amino-3-phenylpropanol
  • Fmoc-®-3-Amino-3-phenylpropanal

Uniqueness

Boc-®-3-Amino-3-phenylpropanal is unique due to its specific structure, which includes both an aldehyde and a protected amino group. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with high precision.

Properties

IUPAC Name

tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCDZZHEWGTEU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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